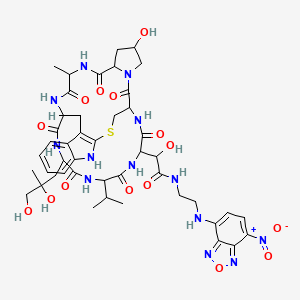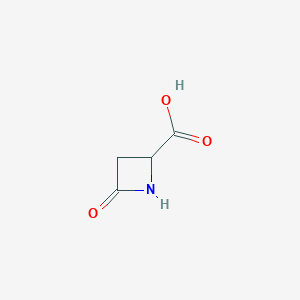
Nbd-phallicidin
Descripción general
Descripción
Nbd-phallicidin is a fluorescent compound that binds to filamentous actin (F-actin) with high affinity. It is commonly used in cell biology and biochemistry to visualize and study the dynamics of the actin cytoskeleton. The compound is derived from phalloidin, a toxin found in the death cap mushroom, and is modified with a nitrobenzoxadiazole (NBD) group to enhance its fluorescent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nbd-phallicidin involves the conjugation of phalloidin with the NBD group. The process typically starts with the isolation of phalloidin from the death cap mushroom. The phalloidin is then reacted with an NBD derivative under specific conditions to form the fluorescent conjugate. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Nbd-phallicidin undergoes various chemical reactions, including:
Oxidation: The NBD group can be oxidized under certain conditions, affecting its fluorescent properties.
Reduction: Reduction reactions can also alter the NBD group, leading to changes in fluorescence.
Substitution: The NBD group can participate in substitution reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the NBD group can lead to the formation of NBD-oxide, while reduction can produce NBD-hydride .
Aplicaciones Científicas De Investigación
Nbd-phallicidin has a wide range of scientific research applications, including:
Cell Biology: Used to visualize and study the dynamics of the actin cytoskeleton in live cells.
Biochemistry: Employed in assays to measure actin polymerization and depolymerization.
Medicine: Investigated for its potential use in diagnosing and treating diseases related to actin dysfunction.
Industry: Utilized in the development of fluorescent probes and sensors for various applications.
Mecanismo De Acción
Nbd-phallicidin exerts its effects by binding to F-actin with high affinity, stabilizing the actin filaments and preventing their depolymerization. This binding is facilitated by the NBD group, which enhances the compound’s fluorescent properties, allowing for visualization of the actin cytoskeleton in live cells. The stabilization of F-actin by this compound is crucial for studying the dynamics of actin-related processes in cells .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine-Phalloidin: Another fluorescent derivative of phalloidin, labeled with rhodamine instead of NBD, used for similar applications.
Alexa Fluor-Phalloidin: A phalloidin derivative labeled with Alexa Fluor dyes, offering different spectral properties for multiplex imaging.
Uniqueness of this compound
This compound is unique due to its specific fluorescent properties conferred by the NBD group. This allows for high-resolution imaging of the actin cytoskeleton in live cells, making it a valuable tool in cell biology and biochemistry .
Propiedades
IUPAC Name |
2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxy-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N13O15S/c1-19(2)31-40(66)54-34(35(61)42(68)47-12-11-46-25-9-10-29(58(71)72)33-32(25)55-73-56-33)41(67)51-28-17-74-43-23(22-7-5-6-8-24(22)52-43)14-26(37(63)50-27(38(64)53-31)15-45(4,70)18-59)49-36(62)20(3)48-39(65)30-13-21(60)16-57(30)44(28)69/h5-10,19-21,26-28,30-31,34-35,46,52,59-61,70H,11-18H2,1-4H3,(H,47,68)(H,48,65)(H,49,62)(H,50,63)(H,51,67)(H,53,64)(H,54,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODDNGPYAXAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)NCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N13O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1052.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73413-78-2 | |
| Record name | 7-Nitrobenz-2-oxa-1,3-diazole-phallacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(7-Nitrobenzofurazan-4-yl)phallacidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)

![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)


![N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B1228916.png)
![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)


![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)

![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)
![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)
![2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228931.png)
